molecular formula C17H14ClN5O5S B10895258 N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B10895258
M. Wt: 435.8 g/mol
InChI Key: CPOWGNCVFLRZPO-UHFFFAOYSA-N
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Description

N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound with a molecular formula of C20H18ClN3O5S2 It is characterized by the presence of a chlorophenyl group, a sulfamoyl group, and a nitro-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonamide with 4-nitro-1H-pyrazole-1-acetic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the chlorophenyl ring .

Mechanism of Action

The mechanism of action of N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are involved in inflammatory and cancer pathways. The sulfamoyl group plays a crucial role in binding to the active site of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide
  • N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide
  • N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Uniqueness

N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the chlorophenyl group, which enhances its binding affinity to certain enzymes compared to its analogs. This makes it a more potent inhibitor in certain biological assays .

Properties

Molecular Formula

C17H14ClN5O5S

Molecular Weight

435.8 g/mol

IUPAC Name

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C17H14ClN5O5S/c18-12-1-3-14(4-2-12)21-29(27,28)16-7-5-13(6-8-16)20-17(24)11-22-10-15(9-19-22)23(25)26/h1-10,21H,11H2,(H,20,24)

InChI Key

CPOWGNCVFLRZPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])S(=O)(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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